Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate is a synthetic organic compound belonging to the class of benzoquinolinium derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties . The structure of this compound includes a benzoquinoline core with various substituents, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate typically involves a two-step process: quaternization followed by a cycloaddition reaction . The quaternization step involves the reaction of a nitrogen heterocycle with an alkylating agent, such as methyl sulfate, under controlled conditions. This is followed by a [3+2] dipolar cycloaddition reaction to form the final product . Industrial production methods may involve catalytic synthesis using specific catalysts to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified benzoquinoline derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology and medicine, benzo[f]quinolinium derivatives have shown significant antimicrobial and anticancer activities . They are used in the development of new drugs targeting bacterial and fungal infections, as well as various types of cancer. Additionally, these compounds are studied for their potential use in optoelectronics and agriculture .
Wirkmechanismus
The mechanism of action of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ATP synthase and topoisomerase II, inhibiting their functions and leading to antimicrobial and anticancer effects . The compound’s extended π-π conjugation allows it to intercalate into DNA, disrupting cellular processes and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate can be compared with other benzoquinoline derivatives such as benzo[f]quinolinium salts and pyrrolobenzo[f]quinolinium cycloadducts . While all these compounds share a common benzoquinoline core, their substituents and functional groups differ, leading to variations in their biological activities and applications. The unique combination of substituents in this compound makes it particularly effective in certain antimicrobial and anticancer applications .
Eigenschaften
CAS-Nummer |
61430-55-5 |
---|---|
Molekularformel |
C24H25NO5S |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
1-ethyl-3-(4-methoxyphenyl)-4-methylbenzo[f]quinolin-4-ium;methyl sulfate |
InChI |
InChI=1S/C23H22NO.CH4O4S/c1-4-16-15-22(18-9-12-19(25-3)13-10-18)24(2)21-14-11-17-7-5-6-8-20(17)23(16)21;1-5-6(2,3)4/h5-15H,4H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
XRXZYXJVEZUSOR-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.